Iron phosphide (Fe2P)

説明

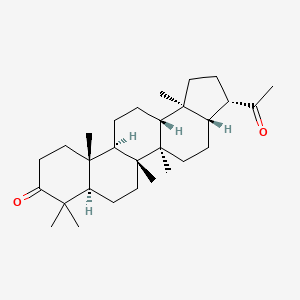

Iron phosphide (Fe2P) is a low band semiconducting material . It appears as grey, hexagonal needles .

Synthesis Analysis

Fe2P can be prepared by sonochemical synthesis from organometallic compounds as starting materials at temperatures above 950°C . A one-step route to synthesize Fe2P powders under mild solvothermal conditions using nanoscale red phosphorus, FeCl3, and ethanolamine has been reported . The process is concise and environmentally friendly .Molecular Structure Analysis

The molecular formula of Iron phosphide is FeP . Its average mass is 86.819 Da and its monoisotopic mass is 86.908707 Da .Chemical Reactions Analysis

Fe2P has been used as a catalyst in the hydrodesulfurization of thiophene . The desulfurization efficiency of thiophene can reach up to 88% after 3 hours with a stable catalytic activity during the whole examination process . In another reaction, Diiron Phosphide reacts with Pyrite to form Iron (II) Sulfide and Phosphorus Pentasulfide .Physical And Chemical Properties Analysis

Fe2P is a low band semiconducting material . Its physical appearance is grey, hexagonal needles . It is insoluble in water but soluble in nitric acid and HF .科学的研究の応用

Catalytic Performance in Thiophene Hydrodesulfurization

Iron Phosphide (Fe2P) nanoparticles have been synthesized and used as a catalyst in thiophene hydrodesulfurization . The desulfurization efficiency of thiophene can reach up to 88% after 3 hours with a stable catalytic activity during the whole examination process .

Fenton Processes

Iron Phosphide nanoparticles dispersed in activated carbon have been used in Fenton processes . The Fe/P-containing nanocomposites were used as adsorbents/catalysts, achieving a high degree of removal (ranging from 95 to 99%) for all dyes .

Dye Degradation

The same Fe/P-containing nanocomposites have been used in dye degradation processes . The occurrence of the iron phosphides was found to be especially significant in the case of the Ponceau S dye .

Lithium Ion Batteries

Iron Phosphide can be used in lithium ion batteries to improve conductivity .

5. Electrode Material in Sodium Ion Batteries Fe2P can also be used as an electrode material in sodium ion batteries .

Electrocatalyst in Hydrogen Evolution

Fe2P can be used as an electrocatalyst in hydrogen evolution .

作用機序

Target of Action

Iron phosphide (Fe2P) is primarily used as a negative electrode in lithium-ion batteries . It is also used as a catalyst in various chemical reactions, such as the hydrodesulfurization of thiophene .

Mode of Action

Iron phosphide interacts with its targets through various mechanisms. In lithium-ion batteries, it undergoes both insertion and conversion reactions . In the context of catalysis, the phosphorus in the iron phosphide structure can participate in the reaction through moderate bonding with the reaction intermediates, forming active sites with proton receptors and hydride receptors on its surface .

Biochemical Pathways

Iron phosphide plays a crucial role in the ammonia synthesis pathway. It facilitates the N–N bond cleavage and subsequent NHx hydrogenation, governed by the Brønsted–Evans–Polanyi (BEP) relationship . In addition, iron phosphide is involved in the desulfurization of thiophene, where it acts as a catalyst .

Pharmacokinetics

It’s known that iron phosphide is used in lithium-ion batteries, where it exhibits a capacity retention of 537% of the second discharge capacity after 50 cycles .

Result of Action

The action of iron phosphide results in various effects depending on its application. In lithium-ion batteries, it contributes to the battery’s capacity retention . As a catalyst, it enhances the efficiency of reactions, such as the desulfurization of thiophene .

Action Environment

The action of iron phosphide is influenced by environmental factors. For instance, the synthesis of iron phosphide nanoparticles occurs under mild solvothermal conditions . Additionally, the manufacturing of iron phosphide takes place at elevated temperatures, where the elements combine directly .

Safety and Hazards

将来の方向性

Fe2P has shown potential as an electrocatalyst for the hydrogen evolution reaction . It has also been used for the electrocatalytic degradation of Rhodamine B Dye and removal of Escherichia coli from simulated wastewater . These findings suggest that Fe2P could be an effective water remediation agent .

特性

InChI |

InChI=1S/2Fe.P | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNTCPDPNMAMZFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

P(#[Fe])=[Fe] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Fe2P | |

| Record name | diiron phosphide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Gray or blue-gray solid; [Merck Index] Gray or black powder; Insoluble in water; [MSDSonline] | |

| Record name | Iron phosphide (Fe2P) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diiron monophosphide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4885 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insoluble in water, dilute acid, alkalis, Sol in nitric acid, hydrogen fluoride, regular aqua regia, Sol in mineral acids with the liberation of phosphine | |

| Record name | DIIRON MONOPHOSPHIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5797 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

6.8 g/cu cm | |

| Record name | DIIRON MONOPHOSPHIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5797 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Iron phosphide (Fe2P) | |

Color/Form |

Gray, hexagonal needles or blue-gray powder | |

CAS RN |

1310-43-6 | |

| Record name | Iron phosphide (Fe2P) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diiron phosphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIIRON MONOPHOSPHIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5797 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

1370 °C | |

| Record name | DIIRON MONOPHOSPHIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5797 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

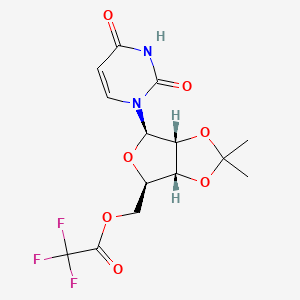

![(1S,4S,9R,10S,13R)-5,5,9,13-tetramethyl-14,16-dioxatetracyclo[11.2.1.01,10.04,9]hexadecane](/img/structure/B576392.png)